molecular formula C14H26O B14502373 1-[4-(4-Methylpentyl)cyclohexyl]ethanone CAS No. 64604-77-9

1-[4-(4-Methylpentyl)cyclohexyl]ethanone

Cat. No.: B14502373
CAS No.: 64604-77-9
M. Wt: 210.36 g/mol
InChI Key: CJLUBNOVIWCYAV-UHFFFAOYSA-N
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Description

1-[4-(4-Methylpentyl)cyclohexyl]ethanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a 4-methylpentyl group and an ethanone group. It is a derivative of cyclohexane and has unique chemical properties due to its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methylpentyl)cyclohexyl]ethanone typically involves the alkylation of cyclohexanone with 4-methylpentyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of the alkyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methylpentyl)cyclohexyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

1-[4-(4-Methylpentyl)cyclohexyl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylpentyl)cyclohexyl]ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

1-[4-(4-Methylpentyl)cyclohexyl]ethanone can be compared with other cyclohexyl derivatives such as:

    Cyclohexyl methyl ketone: Similar structure but lacks the 4-methylpentyl group.

    Cyclohexyl ethyl ketone: Similar structure with an ethyl group instead of the 4-methylpentyl group.

    Cyclohexyl propyl ketone: Similar structure with a propyl group instead of the 4-methylpentyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

64604-77-9

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

1-[4-(4-methylpentyl)cyclohexyl]ethanone

InChI

InChI=1S/C14H26O/c1-11(2)5-4-6-13-7-9-14(10-8-13)12(3)15/h11,13-14H,4-10H2,1-3H3

InChI Key

CJLUBNOVIWCYAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC1CCC(CC1)C(=O)C

Origin of Product

United States

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